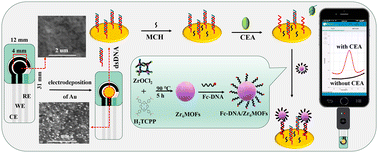A smartphone-based electrochemical POCT for CEA based on signal amplification of Zr6MOFs†
Lab on a Chip Pub Date: 2023-12-13 DOI: 10.1039/D3LC00748K
Abstract
Carcinoembryonic antigen (CEA) is a biomarker of high expression in cancer cells. Highly sensitive and selective detection of CEA holds significant clinical value in the diagnosis, monitoring and efficacy evaluation of malignant tumors. In this work, a smartphone-based electrochemical point-of-care testing (POCT) platform for the detection of CEA was developed based on a Zr6MOF signal amplification strategy. Ferrocene labeled DNA strands (Fc-DNA) were immobilized on Zr6MOFs to form a Fc-DNA/Zr6MOF signal probe. Double-stranded DNA (dsDNA) formed by complementary DNA (cDNA) and CEA aptamer was assembled on a screen-printed electrode via an Au–S bond. When CEA was added, the aptamer specifically bound with CEA, resulting in the exposure of cDNA. Then, Fc-DNA/Zr6MOF signal probes were introduced on the electrode surface through hybridization between Fc-DNA and cDNA. The detection of CEA was realized by measuring the electrochemical response of Fc. The POCT device was made by connecting a modified electrode with a smartphone through a Sensit Smart USB flash disk. Due to the signal amplification of Zr6MOFs, this POCT platform exhibited high sensitivity, wide linear range, and low detection limit for CEA detection. The developed POCT platform has been used for the detection of CEA in actual human serum samples with satisfactory results.


Recommended Literature
- [1] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy
- [2] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [3] Effects of flow history on extensional rheological properties of wormlike micelle solution
- [4] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†
- [5] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [6] The early stages of taxol biosynthesis: An interim report on the synthesis and identification of early pathway metabolites
- [7] Bimolecular porous supramolecular networks deposited from solution on layered materials: graphite, boron nitride and molybdenum disulphide†
- [8] A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†
- [9] The hydration structure of the Ni2+ ion intercalated in montmorillonite clay: a neutron diffraction with isotopic substitution study
- [10] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 14919-36-9
-
CAS no.: 182823-26-3
-
CAS no.: 123983-05-1
-
CAS no.: 129212-21-1









